3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

Catalog No.
S690520
CAS No.
920490-72-8
M.F
C7H8BrNO2
M. Wt
218.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

CAS Number

920490-72-8

Product Name

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

IUPAC Name

3-bromo-4-methoxy-1-methylpyridin-2-one

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/C7H8BrNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3

InChI Key

WYDQWSLLEDKSKL-UHFFFAOYSA-N

SMILES

CN1C=CC(=C(C1=O)Br)OC

Canonical SMILES

CN1C=CC(=C(C1=O)Br)OC

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a pyridine derivative characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 1-position of the pyridine ring. Its molecular formula is C₇H₈BrNO₂, and it has a molecular weight of approximately 218.05 g/mol . This compound exhibits unique chemical properties due to its specific substitution pattern, which influences its reactivity and biological interactions.

As information on this specific compound is limited, it's advisable to handle similar pyridinone derivatives with caution. They may exhibit:

  • Moderate toxicity: Pyridinones can have varying degrees of toxicity depending on their structure.
  • Skin and eye irritation: Organic compounds can potentially cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors should be avoided.
Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium tert-butoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to generate dihydropyridine derivatives using lithium aluminum hydride or sodium borohydride in anhydrous solvents.

While specific biological activities of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include antimicrobial, anti-inflammatory, and anticancer activities. The presence of the bromine atom and methoxy group can enhance binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions.

The synthesis of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one typically involves:

  • Starting Material: The synthesis begins with 4-methoxy-1-methylpyridin-2(1H)-one.
  • Bromination: Bromination is performed using bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane, usually at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial applications, continuous flow processes may be employed to enhance efficiency and yield.

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one has potential applications in medicinal chemistry and materials science. Its derivatives could be explored for use in pharmaceuticals due to their possible biological activities. Additionally, it may serve as an intermediate in the synthesis of other complex organic molecules.

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one can be compared with several similar compounds:

Compound NameStructural VariationsUnique Features
3-Bromo-4-methoxy-1-phenylpyridin-2(1H)-onePhenyl group instead of methylPotentially different biological activity due to phenyl substitution
3-Bromo-4-methoxy-1-ethylpyridin-2(1H)-oneEthyl group instead of methylVariation in lipophilicity and reactivity
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-oneChlorine instead of bromineDifferent reactivity patterns due to halogen substitution

The uniqueness of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one lies in its specific substitution pattern that influences its reactivity and potential applications compared to these similar compounds.

XLogP3

1

Wikipedia

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

Dates

Modify: 2023-08-15

Explore Compound Types